Physicochemical Comparison vs. Core Fragment
The target compound incorporates a hydroxylated, branched alkyl amide tail that significantly modifies its physicochemical profile relative to the minimal phenoxyacetamide core, 2-(2-methoxyphenoxy)acetamide (CAS 183427-87-4) [1][2]. This extension increases molecular weight, hydrogen-bonding capacity, and lipophilicity, which are key parameters for lead optimization [1][2].
| Evidence Dimension | Physicochemical properties |
|---|---|
| Target Compound Data | MW = 297.35 g/mol; XLogP3-AA = 1; HBD = 2; HBA = 5; TPSA = 77 Ų; Rotatable bonds = 9 |
| Comparator Or Baseline | 2-(2-Methoxyphenoxy)acetamide (CAS 183427-87-4): MW = 181.19 g/mol; XLogP3 = 0.3; HBD = 1; HBA = 3; TPSA = 61.6 Ų; Rotatable bonds = 4 |
| Quantified Difference | Difference: ΔMW = +116.16 g/mol (64% increase); ΔXLogP3 = +0.7; ΔHBD = +1; ΔHBA = +2; ΔTPSA = +15.4 Ų; ΔRotatable bonds = +5 |
| Conditions | Computed properties from PubChem (release 2021.05.07 for target; release 2025.04.14 for comparator) |
Why This Matters
These differences directly impact solubility, permeability, and target-binding potential, making the target compound a distinct chemical entity with a property profile not achievable with the simpler core fragment alone.
- [1] PubChem. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide. Compound Summary CID 103712583. National Library of Medicine. View Source
- [2] PubChem. 2-(2-Methoxyphenoxy)acetamide. Compound Summary CID 723278. National Library of Medicine. View Source
